![molecular formula C7H5BrN2O B580697 3-bromo-5H-pyrrolo[3,4-b]pyridin-7(6H)-one CAS No. 1346809-61-7](/img/structure/B580697.png)

3-bromo-5H-pyrrolo[3,4-b]pyridin-7(6H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

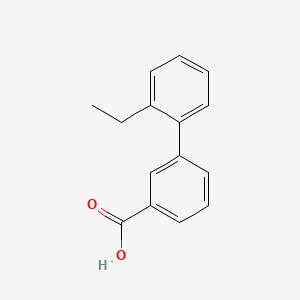

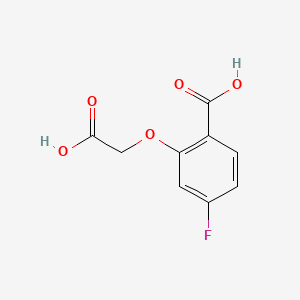

“3-bromo-5H-pyrrolo[3,4-b]pyridin-7(6H)-one” is a chemical compound with the molecular formula C7H7BrN2 . It is also known by other names such as “3-Bromo-6,7-dihydro-5H-pyrrolo [3,4-b]pyridine” and has a molecular weight of 199.05 g/mol .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the alkylation of 6,7-Dihydro-7-5H-pyrrolo[3,4-b]pyridin derivatives is achieved with alkyl halides in the presence of sodium hydroxide and a phase transfer catalyst to afford 7-alkylated derivatives in good yields .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrrolopyridine core with a bromine atom attached . The InChI string representation of the molecule is InChI=1S/C7H7BrN2/c8-6-1-5-2-9-4-7 (5)10-3-6/h1,3,9H,2,4H2 .

Physical and Chemical Properties Analysis

The compound “this compound” has a molecular weight of 199.05 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . The topological polar surface area is 24.9 Ų .

Applications De Recherche Scientifique

Hydrogen-Bonded Dimer Formation

In the study of related compounds, researchers have discovered hydrogen-bonded dimers and chain of rings in certain bromo-phenyl derivatives. The reduced pyridine ring in these compounds adopts specific conformations linked by symmetry-related hydrogen bonds, forming cyclic centrosymmetric dimers and molecular ladders (Quiroga et al., 2010).

Cascade Reaction Sequences

A cascade reaction sequence has been developed to create novel substituted amino-pyrrolo[1,2-a]pyrimidine-diones from α-bromo ketones. This sequence represents a rapid and unprecedented route to synthesize these small molecules, showcasing the potential of bromo-substituted compounds in chemical reactions (Gao et al., 2007).

Synthesis of Heterocycles

Research has developed a simple synthesis method for hard-to-reach heterocycles containing 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridine frameworks. This method allows the construction of a 5-bromo-7-azaindole scaffold with various substituents, highlighting the versatility of bromo-pyrrolopyridines in heterocyclic chemistry (Alekseyev et al., 2015).

Fluorescent Chemosensors

New pyrrolo[3,4-c]pyridine-based fluorophores have been synthesized for sensing Fe3+/Fe2+ cations. These compounds demonstrate high selectivity and sensitivity for these ions, making them useful as chemosensors in biological and environmental applications (Maity et al., 2018).

Synthesis of Polyheterocyclic Ring Systems

Another study utilized 3-amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine as a precursor to create new polyheterocyclic ring systems. This research indicates the utility of bromo-pyrrolopyridines in constructing complex molecular structures with potential pharmacological applications (Abdel‐Latif et al., 2019).

Antibacterial and Antioxidant Properties

Some newly synthesized 5-bromo-1H-pyrazolo[3,4-b]pyridine derivatives have shown significant antibacterial and antioxidant properties. These findings suggest the potential of bromo-pyrrolopyridines in developing new therapeutic agents (Variya et al., 2019).

Synthesis of Marine Alkaloids

The pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidine system, a core structure in marine alkaloids like variolin B, has been synthesized using bromo-pyrrolopyridines. This method showcases the importance of these compounds in the synthesis of complex natural products (Baeza et al., 2010).

Photophysical Properties

Studies on bromo rhenium(I) carbonyl complexes with pyrrolopyridine derivatives have explored their photophysical properties. These investigations provide insights into the potential applications of bromo-pyrrolopyridines in materials science and photonics (Si et al., 2009).

Orientations Futures

Research on similar 1H-pyrrolo[2,3-b]pyridine derivatives is ongoing, with a focus on their potential as FGFR inhibitors for cancer therapy . These compounds are currently under clinical investigation for the treatment of various cancers . Therefore, “3-bromo-5H-pyrrolo[3,4-b]pyridin-7(6H)-one” and similar compounds may have promising future applications in cancer therapeutics.

Mécanisme D'action

Target of Action

The primary targets of 3-bromo-5H-pyrrolo[3,4-b]pyridin-7(6H)-one are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems .

Mode of Action

Like many other pyrrolopyridine derivatives, it may interact with its targets by forming hydrogen bonds or hydrophobic interactions .

Pharmacokinetics

The compound’s bioavailability, half-life, clearance rate, and other pharmacokinetic parameters remain to be determined .

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity .

Propriétés

IUPAC Name |

3-bromo-5,6-dihydropyrrolo[3,4-b]pyridin-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O/c8-5-1-4-2-10-7(11)6(4)9-3-5/h1,3H,2H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIVZJHZGDCIYBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=O)N1)N=CC(=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10744766 |

Source

|

| Record name | 3-Bromo-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10744766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346809-61-7 |

Source

|

| Record name | 3-Bromo-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10744766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[(2-chloroacetyl)amino]phenyl]methyl 2-chloroacetate](/img/structure/B580616.png)

![3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1R,2R)-2-(diMethylaMino)-1,2-diphenylethyl]aMino]-3-Cyclobutene-1,2-dione](/img/structure/B580620.png)

![4,6-Dichloro-3-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B580624.png)